5,7-Dihydroindolo[2,3-b]carbazole
Overview
Description
5,7-Dihydroindolo[2,3-b]carbazole is an organic compound with the molecular formula C18H12N2. It is a polycyclic aromatic compound that belongs to the indolocarbazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroindolo[2,3-b]carbazole typically involves multi-step reactions. One common method starts with the reaction of 1,5-dichloro-2,4-dinitrobenzene with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate. This reaction is carried out in a mixture of 1,4-dioxane, toluene, and water under reflux conditions. The resulting intermediate is then subjected to further reactions, including the use of triphenylphosphine and dichlorobenzene, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ferric chloride (FeCl3) to form novel dimers.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen position.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) is commonly used for oxidative coupling reactions.
Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include dimers and substituted derivatives of this compound .
Scientific Research Applications
5,7-Dihydroindolo[2,3-b]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Medicinal Chemistry:
Material Science: The compound is used in the synthesis of high-performance materials for near-infrared organic phototransistors.
Mechanism of Action
The mechanism of action of 5,7-Dihydroindolo[2,3-b]carbazole involves its interaction with molecular targets such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Uniqueness
5,7-Dihydroindolo[2,3-b]carbazole is unique due to its specific structural configuration, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring high electronic performance, such as organic electronics and photonics .
Properties
IUPAC Name |
5,7-dihydroindolo[2,3-b]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHIWKCVGUMHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438284 | |
Record name | 5,7-dihydroindolo[2,3-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111296-90-3 | |
Record name | 5,7-dihydroindolo[2,3-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroindolo[2,3-b]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,7-Dihydroindolo[2,3-b]carbazole a promising component for DSSCs?
A: this compound derivatives have shown potential as efficient donors in metal-free organic sensitizers for DSSCs. Their structure, particularly when substituted with bulky branched alkyl chains, contributes to achieving high open-circuit voltage (Voc) values in DSSCs [, ]. This characteristic is crucial for improving the overall efficiency of these solar cells.
Q2: How does the structure of this compound-based sensitizers impact their performance in DSSCs?
A: Research indicates that incorporating specific structural modifications within this compound-based sensitizers can significantly enhance their performance in DSSCs. For instance, attaching bulky branched alkyl chains to both the this compound donor and the DPP (diketopyrrolopyrrole) unit has been shown to result in high Voc values []. Additionally, introducing benzothiadiazole units and thieno[3,2-b]thiophene (TT) in the π-spacer of these sensitizers can improve their photo-stability, a vital factor for long-term DSSC performance [].
Q3: What are the key optical properties of this compound derivatives in the context of DSSC applications?
A: this compound derivatives used in DSSCs exhibit high molar extinction coefficients, typically ranging from 5.6 to 6.3 × 104 M−1 cm−1 []. This property is essential for efficient light absorption, allowing the sensitizers to effectively capture sunlight and contribute to improved DSSC performance.
Q4: Are there efficient synthetic routes for 5,7-Dihydroindolo[2,3-b]carbazoles?
A: Yes, several synthetic approaches have been explored for the preparation of 5,7-Dihydroindolo[2,3-b]carbazoles. One method involves reacting 1H-indole with various aldehydes in the presence of a molecular iodine catalyst, yielding 6,12-disubstituted 5,7-dihydroindolo[2,3-b]carbazoles [, ]. Another strategy utilizes a copper(II)-catalyzed multifold C-C coupling and cyclization reaction, offering a versatile route to diversely substituted derivatives [].
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